2-Methoxy-5-trimethylstannylpyridine
Description
2-Methoxy-5-trimethylstannylpyridine is an organotin-substituted pyridine derivative characterized by a methoxy group at the 2-position and a trimethylstannyl group at the 5-position of the pyridine ring. This compound is primarily utilized in cross-coupling reactions, such as the Stille coupling, due to the reactivity of the stannyl group in forming carbon-carbon bonds .
Properties
CAS No. |
142929-24-6 |
|---|---|
Molecular Formula |
C9H15NOSn |
Molecular Weight |
271.93 g/mol |
IUPAC Name |
(6-methoxypyridin-3-yl)-trimethylstannane |
InChI |
InChI=1S/C6H6NO.3CH3.Sn/c1-8-6-4-2-3-5-7-6;;;;/h2,4-5H,1H3;3*1H3; |
InChI Key |
XHZBDOUQAWZPML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-Methoxy-5-trimethylstannylpyridine and related pyridine derivatives:
Key Observations :
- Electronic Effects : The nitro group in 2-methoxy-4-methyl-5-nitropyridine is strongly electron-withdrawing, which contrasts with the electron-donating methoxy group in the stannyl derivative. This difference influences reactivity in electrophilic substitution reactions .
- Reactivity : The trimethylstannyl group enables participation in Stille couplings, whereas boronic acid derivatives (e.g., 2-Methoxy-5-methylphenylboronic acid) are tailored for Suzuki-Miyaura reactions. The stannyl group offers higher stability toward oxygen and moisture compared to boronic acids, which often require anhydrous conditions .
Stability and Handling
- Stannyl Compounds : Trimethylstannyl groups are air-stable but toxic, requiring careful handling.
- Nitro Derivatives : Nitro-substituted pyridines are thermally stable but may pose explosion risks under high-energy conditions .
- Boronic Acids : Hygroscopic and prone to protodeboronation, necessitating storage under nitrogen .
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